3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)8-13(18)16-11-9-15-17(10-11)12-4-6-19-7-5-12/h9-10,12H,4-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJKGBGFDCKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Tetrahydropyran Moiety: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst.
Amide Bond Formation: The final step involves coupling the pyrazole derivative with 3,3-dimethylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or tetrahydropyran derivatives.
Scientific Research Applications
3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydropyran moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-N-(4-{methyl[2-(2-methyl-2-propanyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-benzimidazol-5-yl]sulfamoyl}phenyl)butanamide
- 3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)butanamide
Uniqueness
The uniqueness of 3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide lies in its specific structural features, such as the position of the pyrazole ring and the presence of the tetrahydropyran moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Structure
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 250.31 g/mol
The compound features a pyrazole ring, which is known for its diverse biological activities, and an oxane moiety that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for the most active derivatives were reported to be as low as 5.35 μM against liver carcinoma cells and 8.74 μM against lung carcinoma cells, indicating strong anticancer properties compared to standard treatments like Cisplatin (IC50 = 3.78 μM) .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors involved in cancer progression. For example, compounds containing a pyrazole ring have been shown to inhibit certain kinases that play crucial roles in cell proliferation and survival.
Additional Biological Activities
Beyond anticancer effects, pyrazole derivatives have been investigated for other therapeutic potentials:
- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis.
- Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity against various pathogens, making them candidates for further development in infectious disease treatment.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate starting materials under controlled conditions to yield the desired pyrazole derivative.
Example Synthesis Pathway
-
Starting Materials :
- 3,5-dimethylpyrazole
- Oxan-4-one
- Butyric acid derivatives
-
Reagents :
- Acid catalysts (e.g., p-toluenesulfonic acid)
- Solvents (e.g., ethanol or acetic acid)
-
Procedure :
- Combine starting materials and reagents in a reaction vessel.
- Heat under reflux for several hours.
- Purify the resulting compound using column chromatography.
Study on Anticancer Activity
In a recent investigation involving various pyrazole derivatives, researchers found that modifications to the substituents on the pyrazole ring significantly influenced their anticancer activity. The most potent derivative from the study exhibited an IC50 value comparable to established chemotherapeutics .
Safety Profile Assessment
Another critical aspect of evaluating new compounds is their safety profile. In vitro studies assessing cytotoxicity against normal human lung fibroblast cells (MRC-5) showed low toxicity levels for certain pyrazole derivatives, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
